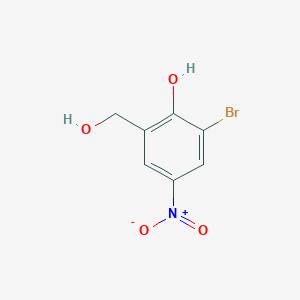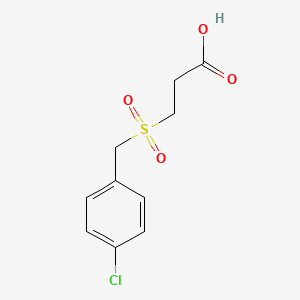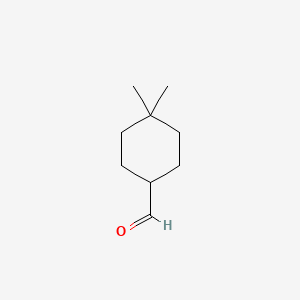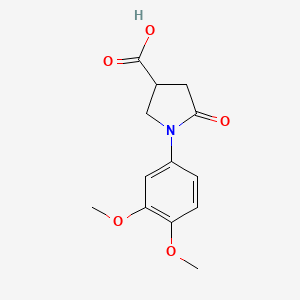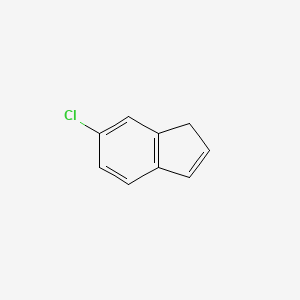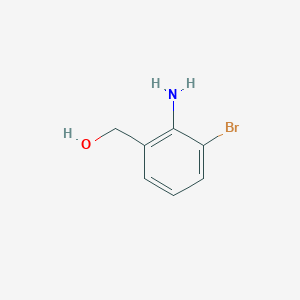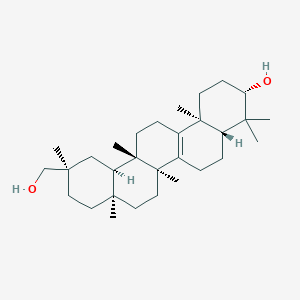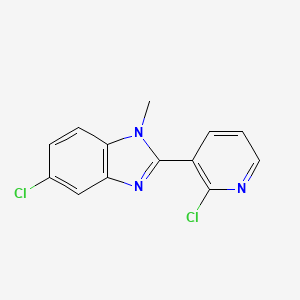
5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole
Overview
Description
5-Chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole (CPCMB) is a heterocyclic compound with a unique structure consisting of two aromatic rings fused to a five-membered ring. It is a synthetic compound that has been widely used in the scientific community due to its versatile properties, such as its ability to act as a ligand, a catalyst, and a reagent. CPCMB has been studied extensively for its potential applications in various scientific fields, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
H+/K+-ATPase Inhibitors : Benzimidazole sulfoxides, including derivatives like 5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, are studied for their role as inhibitors of H+/K+-ATPase. This is significant in the context of gastric acid secretion. These compounds have shown high potency and good stability under physiological conditions (Ife et al., 1989).
Fused Heterocycle Synthesis : The compound is used in synthesizing fused heterocycles like pyrazolo[4,3:5,6]pyrido[1,2-a]benzimidazole, which have applications in dyes and pigments (Gokhale & Seshadri, 1987).
5-HT3 Receptor Antagonists : In pharmacological research, benzimidazole derivatives, including the 5-chloro variant, have been investigated as 5-HT3 receptor antagonists. These compounds have potential therapeutic uses due to their activity and oral bioavailability (Pascual et al., 2003).
DNA Topoisomerase I Inhibitors : Certain benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases. This makes them significant in studies related to antibacterial, antifungal, and antiprotozoal activities (Alpan et al., 2007).
Pharmacologically Active Compounds : The compound has been involved in the synthesis of pharmacologically active compounds like dialkylaminobenzimidazoles, which show various biological activities such as antiarrhythmic and antiaggregation (Zhukovskaya et al., 2017).
Construction of Novel Heterocyclic Systems : It's used as a synthetic intermediate in constructing heterocyclic systems linked to furo[3,2-g]chromene, with potential antimicrobial and anticancer applications (Ibrahim et al., 2022).
Acanthamoeba Castellanii Inhibitors : Derivatives of benzimidazole, including the chloro variant, have been synthesized and tested against protozoa Acanthamoeba castellanii, showing potential antiprotozoal properties (Kopanska et al., 2004).
properties
IUPAC Name |
5-chloro-2-(2-chloropyridin-3-yl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-18-11-5-4-8(14)7-10(11)17-13(18)9-3-2-6-16-12(9)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQBVOVETVPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)
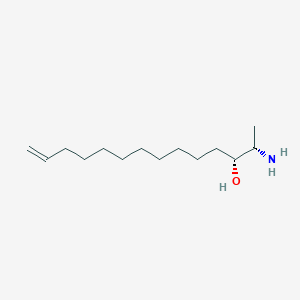
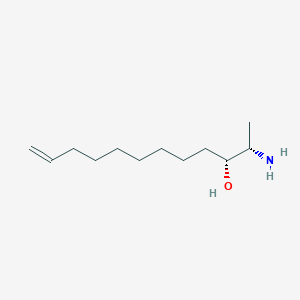


![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)
![3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3036644.png)
